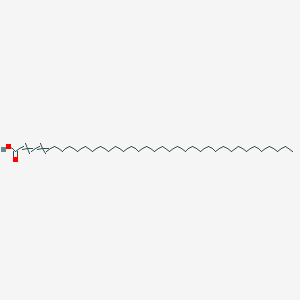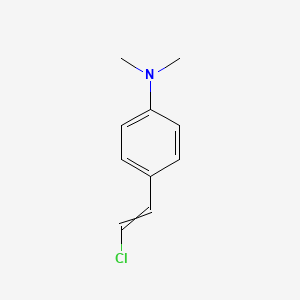
4-(2-chloroethenyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloroethenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloroethenyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethenyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a chloroethenylating agent. One common method is the reaction of N,N-dimethylaniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-(2-chloroethenyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group.
Substitution: The chloroethenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-chloroethenyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-chloroethenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 4-(2-chloroethyl)-N,N-dimethylaniline
- 4-(2-chloropropyl)-N,N-dimethylaniline
- 4-(2-chlorobutyl)-N,N-dimethylaniline
Uniqueness
4-(2-chloroethenyl)-N,N-dimethylaniline is unique due to the presence of the chloroethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond in the chloroethenyl group allows for additional reactions, such as electrophilic addition, which are not possible with saturated alkyl chains.
特性
CAS番号 |
177799-61-0 |
|---|---|
分子式 |
C10H12ClN |
分子量 |
181.66 g/mol |
IUPAC名 |
4-(2-chloroethenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H12ClN/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-8H,1-2H3 |
InChIキー |
MROVNOLUELPQIT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
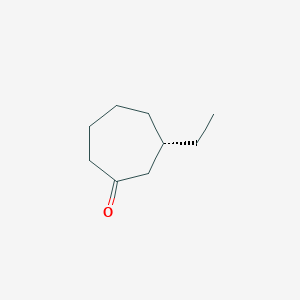
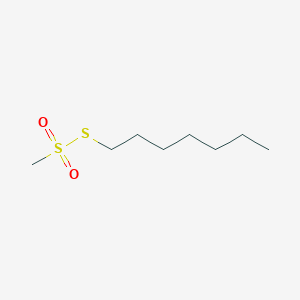


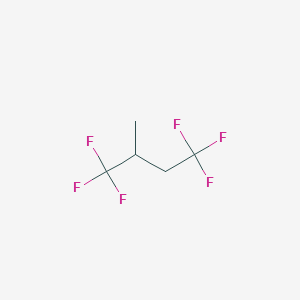
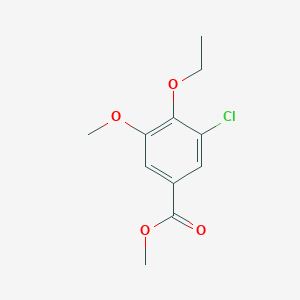

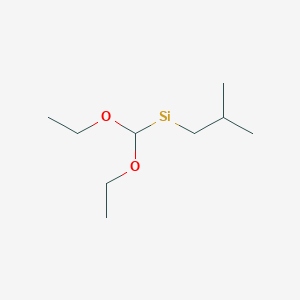
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
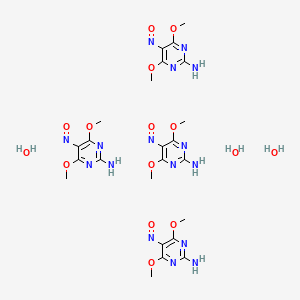
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
